molecular formula C13H9BrClFO B7999646 3-Bromo-3'-chloro-4'-fluorobenzhydrol

3-Bromo-3'-chloro-4'-fluorobenzhydrol

Cat. No.: B7999646
M. Wt: 315.56 g/mol
InChI Key: FJAHBUUCLQFXTN-UHFFFAOYSA-N
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Description

3-Bromo-3’-chloro-4’-fluorobenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzhydrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves multi-step organic reactions. One common method is the halogenation of benzhydrol derivatives. The process may include:

    Bromination: Introducing a bromine atom to the benzhydrol core using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Adding a chlorine atom through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Fluorination: Incorporating a fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-4’-fluorobenzhydrol may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-4’-fluorobenzhydrol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the halogenated benzhydrol to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzhydrol derivatives.

Scientific Research Applications

3-Bromo-3’-chloro-4’-fluorobenzhydrol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with molecular targets through its halogen atoms. The presence of bromine, chlorine, and fluorine can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and cellular signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorobenzhydrol
  • 3-Chloro-4-fluorobenzhydrol
  • 4-Bromo-3-chlorobenzhydrol

Uniqueness

3-Bromo-3’-chloro-4’-fluorobenzhydrol is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical and physical properties. This combination of halogens can enhance the compound’s reactivity, stability, and potential biological activities compared to its analogs.

Properties

IUPAC Name

(3-bromophenyl)-(3-chloro-4-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHBUUCLQFXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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